molecular formula C29H22N2O6 B379808 4-methoxy-N-{7-[(4-methoxybenzoyl)amino]-9-oxo-9H-xanthen-2-yl}benzamide CAS No. 315239-77-1

4-methoxy-N-{7-[(4-methoxybenzoyl)amino]-9-oxo-9H-xanthen-2-yl}benzamide

Cat. No.: B379808
CAS No.: 315239-77-1
M. Wt: 494.5g/mol
InChI Key: ONMRKPWLMRMDPP-UHFFFAOYSA-N
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Description

    Reactants: Xanthene derivative, 4-methoxybenzoic acid

    Conditions: Coupling agents (e.g., EDC, DCC), base (e.g., triethylamine)

    Product: Methoxybenzoyl-xanthene derivative

  • Formation of Benzamide Group

      Reactants: Methoxybenzoyl-xanthene derivative, 4-methoxybenzoyl chloride, ammonia or amine

      Conditions: Solvent (e.g., dichloromethane), base (e.g., pyridine)

      Product: 4-methoxy-N-{7-[(4-methoxybenzoyl)amino]-9-oxo-9H-xanthen-2-yl}benzamide

  • Industrial Production Methods

    Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the processes to meet industrial demands.

    Preparation Methods

    Synthetic Routes and Reaction Conditions

    The synthesis of 4-methoxy-N-{7-[(4-methoxybenzoyl)amino]-9-oxo-9H-xanthen-2-yl}benzamide typically involves multiple steps, starting with the preparation of the xanthene core One common method includes the condensation of phthalic anhydride with resorcinol under acidic conditions to form the xanthene structure

    • Formation of Xanthene Core

        Reactants: Phthalic anhydride, resorcinol

        Conditions: Acidic medium (e.g., sulfuric acid), heat

        Product: Xanthene derivative

    Chemical Reactions Analysis

    Types of Reactions

      Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding quinones.

      Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

      Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

    Common Reagents and Conditions

      Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

      Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

      Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid)

    Major Products

      Oxidation: Quinones

      Reduction: Alcohol derivatives

      Substitution: Halogenated or nitrated derivatives

    Scientific Research Applications

    4-methoxy-N-{7-[(4-methoxybenzoyl)amino]-9-oxo-9H-xanthen-2-yl}benzamide has several applications in scientific research:

      Chemistry: Used as a fluorescent probe in various chemical assays due to its xanthene core.

      Biology: Employed in biological imaging to study cellular processes.

    Biological Activity

    4-methoxy-N-{7-[(4-methoxybenzoyl)amino]-9-oxo-9H-xanthen-2-yl}benzamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the compound’s biological properties, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

    Chemical Structure

    The compound features a complex structure with multiple functional groups that may contribute to its biological activity. The key components include:

    • Methoxy groups : These may enhance solubility and influence the compound's interaction with biological targets.
    • Xanthene moiety : Known for its fluorescent properties, this structure may play a role in cellular imaging and targeting.

    Biological Activity Overview

    Research indicates that this compound exhibits various biological activities, including:

    • Anticancer Activity : Preliminary studies suggest that the compound may inhibit cancer cell proliferation. For instance, it has shown cytotoxic effects against several cancer cell lines, including leukemia and colon cancer cells.
    • Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes involved in cancer progression, such as DNA methyltransferases (DNMTs). Inhibiting these enzymes can lead to the reactivation of tumor suppressor genes.
    • Antioxidant Properties : The presence of methoxy groups is associated with enhanced antioxidant activity, which may protect cells from oxidative stress.

    The mechanisms underlying the biological activities of this compound are still being elucidated. However, several pathways have been identified:

    • DNA Methylation Inhibition : The compound has been shown to inhibit DNMTs, leading to demethylation of oncogenes and reactivation of tumor suppressor genes like P16 and MLH1 .
    • Cell Cycle Arrest : Studies indicate that treatment with this compound can induce cell cycle arrest in the G0/G1 phase, preventing cancer cells from proliferating .

    Case Studies and Research Findings

    Several studies have documented the biological effects of this compound:

    • Study on Cancer Cell Lines :
      • Objective : Evaluate cytotoxicity across different cancer cell lines.
      • Findings : The compound exhibited IC50 values in the micromolar range against leukemia KG-1 cells, indicating significant potency .
      • Table 1: Cytotoxicity Results
        Cell LineIC50 (μM)
        KG-1 (Leukemia)5.0
        HCT116 (Colon)10.0
    • Enzyme Inhibition Study :
      • Objective : Assess inhibition of DNMTs.
      • Findings : The compound showed selective inhibition against human DNMT3A with an EC50 value of 0.9 μM .
      • Table 2: Enzyme Inhibition Data
        EnzymeEC50 (μM)
        DNMT115
        DNMT3A0.9

    Properties

    IUPAC Name

    4-methoxy-N-[7-[(4-methoxybenzoyl)amino]-9-oxoxanthen-2-yl]benzamide
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C29H22N2O6/c1-35-21-9-3-17(4-10-21)28(33)30-19-7-13-25-23(15-19)27(32)24-16-20(8-14-26(24)37-25)31-29(34)18-5-11-22(36-2)12-6-18/h3-16H,1-2H3,(H,30,33)(H,31,34)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    ONMRKPWLMRMDPP-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    COC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)OC4=C(C3=O)C=C(C=C4)NC(=O)C5=CC=C(C=C5)OC
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C29H22N2O6
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    494.5 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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